Bienvenue dans la boutique en ligne BenchChem!

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine

Serotonin receptor pharmacology 5-HT1A/1B/1D agonists Chiral ligand development

(R)-1,2,3,4-Tetrahydronaphthalen-2-amine (CAS 21966-60-9) is the single (R)-enantiomer of the 2-aminotetralin (2-AT) class, a rigid bicyclic analog of phenylethylamine with a tetralin core. As a chiral primary amine scaffold, it serves as a key synthetic intermediate and pharmacophore template for developing ligands targeting serotonin (5-HT) receptors, dopamine receptors, and monoamine transporters.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 21966-60-9
Cat. No. B152127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydronaphthalen-2-amine
CAS21966-60-9
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CC1N
InChIInChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1
InChIKeyLCGFVWKNXLRFIF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 21966-60-9: (R)-1,2,3,4-Tetrahydronaphthalen-2-amine – Chiral 2-Aminotetralin Scaffold for 5-HT1 and CNS Receptor Research


(R)-1,2,3,4-Tetrahydronaphthalen-2-amine (CAS 21966-60-9) is the single (R)-enantiomer of the 2-aminotetralin (2-AT) class, a rigid bicyclic analog of phenylethylamine with a tetralin core [1]. As a chiral primary amine scaffold, it serves as a key synthetic intermediate and pharmacophore template for developing ligands targeting serotonin (5-HT) receptors, dopamine receptors, and monoamine transporters [2]. The compound exists as a stereochemically defined entity distinct from its (S)-enantiomer and racemic mixture, with the (R)-configuration being critical for receptor recognition and downstream signaling bias in medicinal chemistry programs [3]. Standard commercial specifications include ≥97% purity (NMR/HPLC-verified) with a molecular weight of 147.22 g/mol (C10H13N) .

Why (R)-1,2,3,4-Tetrahydronaphthalen-2-amine Cannot Be Substituted with Racemic 2-AT or Alternative Scaffolds in 5-HT1 Receptor Research


The 2-aminotetralin class exhibits profound stereoselectivity at serotonin 5-HT1 receptor subtypes, with a documented ≥50-fold preference for one enantiomer over the other at 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. The (R)-enantiomer provides a defined spatial orientation of the amine group within the tetralin framework, which dictates binding pocket engagement and functional selectivity profiles that cannot be replicated by the racemate or the (S)-enantiomer [2]. Furthermore, 2-aminotetralin demonstrates greater potency than structurally related analogs including 2-aminoindane (2-AI) and 2-amino-1,2-dihydronaphthalene (2-ADN) in behavioral pharmacology models [3]. Substitution with alternative chiral amine scaffolds (e.g., 3-aminochromanes, aporphines) alters receptor subtype selectivity patterns and agonist/antagonist functional profiles, making direct replacement scientifically invalid without re-validation of the entire structure-activity relationship [4].

Quantitative Comparative Evidence: (R)-1,2,3,4-Tetrahydronaphthalen-2-amine vs. Key Analogs and Racemic Mixtures


Stereoselective 5-HT1 Receptor Binding: ≥50-Fold Enantiomeric Preference in the 2-Aminotetralin Series

The 2-aminotetralin scaffold exhibits at least 50-fold stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, establishing that the (R)-enantiomer (CAS 21966-60-9) possesses fundamentally different pharmacological properties from its (S)-counterpart [1]. This stereoselectivity threshold is a class-level characteristic of 2-aminotetralins, with the active enantiomer demonstrating high-affinity binding (Ki ≤ 25 nM) while the opposite enantiomer shows substantially reduced affinity . The racemic mixture (CAS 2954-50-9) therefore represents a 50:50 dilution of the active stereoisomer with an essentially inactive component, compromising assay sensitivity and introducing confounding variables in functional studies.

Serotonin receptor pharmacology 5-HT1A/1B/1D agonists Chiral ligand development Stereoselective SAR

5-Substituted 2-Aminotetralin (5-SAT) Analogs Achieve Ki ≤ 1 nM at 5-HT1A/5-HT7 Receptors with Tunable Selectivity up to 40-Fold

Structure-activity relationship studies on 5-substituted-2-aminotetralin (5-SAT) analogs—derived from the (R)-1,2,3,4-tetrahydronaphthalen-2-amine core scaffold—demonstrate that appropriate substitution enables affinity optimization to Ki ≤ 1 nM at both 5-HT1A and 5-HT7 receptors [1]. Critically, selectivity between these two therapeutically relevant serotonin receptor subtypes can be tuned: certain analogs achieve up to 12-fold selectivity for 5-HT7, while others attain up to 40-fold selectivity for 5-HT1A [1]. This tunable selectivity window is a direct consequence of the stereochemically defined 2-aminotetralin scaffold's ability to differentially engage orthosteric binding pockets across receptor subtypes when modified with appropriate aromatic substituents.

5-HT1A receptor 5-HT7 receptor G protein-coupled receptors Selective agonist design

Behavioral Pharmacology: 2-Aminotetralin Exhibits 8-Fold Lower Potency than d-Amphetamine but Superior Potency Over Structurally Related Homologs

In rat drug discrimination studies, 2-aminotetralin (2-AT) fully substitutes for d-amphetamine as a discriminative stimulus, confirming its amphetamine-like behavioral pharmacology profile [1]. Quantitative potency comparison reveals that 2-AT achieves full substitution at one-eighth (1/8) the potency of d-amphetamine [1]. However, when compared against a panel of structurally related amphetamine homologs, 2-AT demonstrated greater potency than 2-amino-1,2-dihydronaphthalene (2-ADN), 2-aminoindane (2-AI), 1-naphthylaminopropane (1-NAP), 2-naphthylaminopropane (2-NAP), 1-phenylpiperazine (1-PP), 6-AB, and 7-AB [2]. This positions the tetralin scaffold as the optimal rigid phenylisobutylamine analog among structurally constrained alternatives.

Drug discrimination CNS stimulant pharmacology Dopamine release Structure-activity relationships

Monoamine Transporter Pharmacology: Inhibition of Serotonin and Norepinephrine Reuptake at 39.4 mg/kg In Vivo

In vivo pharmacological characterization demonstrates that 2-aminotetralin inhibits both serotonin (5-HT) and norepinephrine (NE) reuptake in rat brain tissue [1]. The compound acts as a neuromodulatory agent with documented reuptake inhibition at a systemic dose of 39.4 mg/kg [2]. This dual reuptake inhibition profile distinguishes 2-aminotetralin from selective serotonin reuptake inhibitors (SSRIs) and selective norepinephrine reuptake inhibitors (NRIs), positioning it as a mixed monoamine modulator. Additionally, the compound's rigid tetralin framework restricts conformational flexibility relative to flexible phenylethylamines, potentially reducing off-target interactions associated with more conformationally promiscuous amine scaffolds.

Monoamine reuptake inhibition Serotonin transporter Norepinephrine transporter Neuromodulation

FPT (Fluorophenyl-Substituted 2-Aminotetralin) Demonstrates Ki < 5 nM at 5-HT1B/1D Receptors with Nil Activity at 5-HT1F

Advanced 2-aminotetralin derivative FPT—(S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine—exemplifies the scaffold's capacity for high-affinity, subtype-selective 5-HT1 receptor targeting [1]. FPT exhibits Ki values < 5 nM at both 5-HT1B and 5-HT1D receptors while displaying nil activity (Ki > 10 μM) at 5-HT1F receptors [1]. This >2,000-fold selectivity window between closely related 5-HT1 subtypes is a direct consequence of precise stereochemical and substitutional optimization on the 2-aminotetralin core. Furthermore, FPT (5.6 mg/kg, s.c.) modulates cortical EEG activity in Fmr1 knockout mice—a model of fragile X syndrome—decreasing relative alpha power and increasing relative delta power in a genotype-dependent manner [1].

5-HT1B receptor 5-HT1D receptor Fragile X syndrome Cortical EEG modulation

AS-19 (2-Aminotetralin Derivative) Achieves 150-Fold Selectivity for 5-HT7 (Ki = 0.6 nM) over 5-HT1A (Ki = 89.7 nM)

AS-19, a 2-aminotetralin derivative, represents the most potent and selective compound in a series of tetralin-based 5-HT7 receptor ligands, achieving Ki = 0.6 nM at 5-HT7 receptors compared to Ki = 89.7 nM at 5-HT1A receptors [1]. This 150-fold selectivity window demonstrates that appropriate substitution on the 2-aminotetralin scaffold can dramatically bias binding toward 5-HT7 while minimizing 5-HT1A cross-reactivity. The structural simplification from the (R)-1,11-methyleneaporphine template to the 2-aminotetralin core maintained comparable affinities and selectivities, validating the tetralin scaffold as a minimal pharmacophore sufficient for 5-HT7/5-HT1A discrimination [1].

5-HT7 receptor Selective agonist 2-Aminotetralin SAR CNS drug discovery

Procurement-Driven Application Scenarios for (R)-1,2,3,4-Tetrahydronaphthalen-2-amine (CAS 21966-60-9)


Medicinal Chemistry: Development of Stereochemically Defined 5-HT1A/5-HT7 Receptor Ligands with Tunable Selectivity

Medicinal chemistry groups requiring a chiral 2-aminotetralin scaffold for 5-HT1A or 5-HT7 receptor ligand optimization should prioritize (R)-1,2,3,4-tetrahydronaphthalen-2-amine over the racemic mixture (CAS 2954-50-9). The (R)-enantiomer enables construction of 5-substituted-2-aminotetralin (5-SAT) analogs capable of achieving Ki ≤ 1 nM affinity with selectivity tunable from 12-fold (5-HT7-preferring) to 40-fold (5-HT1A-preferring) through substituent variation [1]. Procurement of the single enantiomer eliminates the 50% inactive stereoisomer present in racemic 2-AT, reducing required reaction scale by approximately half and improving final product enantiomeric purity without requiring post-synthetic chiral resolution steps. This is particularly critical for programs targeting fragile X syndrome or other 5-HT1-modulated CNS disorders where FPT-like derivatives (Ki < 5 nM at 5-HT1B/1D) have demonstrated preclinical efficacy [2].

Behavioral Pharmacology: Rigid Amphetamine Analog for Drug Discrimination and Dopaminergic Pathway Studies

Behavioral pharmacologists studying amphetamine-like CNS stimulation with conformationally constrained ligands should select (R)-2-aminotetralin over flexible phenylethylamines or alternative constrained analogs such as 2-aminoindane (2-AI) and 2-amino-1,2-dihydronaphthalene (2-ADN). The compound fully substitutes for d-amphetamine in rat discrimination assays at one-eighth the potency while demonstrating superior potency compared to all tested rigid and semi-rigid homologs, including 2-ADN, 2-AI, 1-NAP, 2-NAP, 1-PP, 6-AB, and 7-AB [1][2]. This potency advantage, combined with the defined (R)-stereochemistry, enables more interpretable structure-activity correlations in studies examining the relationship between conformational constraint and dopaminergic/serotonergic behavioral output. The compound's dual serotonin/norepinephrine reuptake inhibition at 39.4 mg/kg [3] further supports its utility as a mixed monoamine modulator in behavioral neuropharmacology.

Chiral Synthesis: Stereodefined Building Block for Asymmetric Dopamine Agonist and Antagonist Preparation

Process chemistry and custom synthesis laboratories developing enantiomerically pure dopamine receptor ligands should procure (R)-1,2,3,4-tetrahydronaphthalen-2-amine as a chiral building block rather than undertaking in-house resolution of racemic 2-aminotetralin. The compound serves as a key intermediate in the preparation of stereospecific dopamine agonists such as rotigotine and related tetrahydronaphthalene-based therapeutics, where the (R)-configuration is essential for target engagement [1]. Commercial availability of the resolved (R)-enantiomer (CAS 21966-60-9) at ≥97% purity with full analytical characterization (NMR, HPLC, GC) [2] eliminates the need for diastereomeric resolution using (+)-L-tartaric acid or chiral HPLC separation, reducing development timelines and avoiding yield losses inherent to resolution processes. The defined stereochemistry ensures consistent downstream product enantiopurity without batch-to-batch variability.

Neuropharmacology: In Vivo Studies of Serotonergic Modulation in Fragile X Syndrome and Related Disorders

Neuroscience research programs investigating 5-HT1 receptor modulation in fragile X syndrome (FXS) and other neurodevelopmental disorders should select (R)-2-aminotetralin-based scaffolds based on demonstrated translational relevance. FPT, a 5-substituted 2-aminotetralin derivative, exhibits potent agonist activity at human 5-HT1B and 5-HT1D receptors (Ki < 5 nM) and modulates cortical EEG activity in Fmr1 knockout mice, decreasing relative alpha power and increasing delta power in patterns resembling effects of FDA-approved psychotropic medications including baclofen, allopregnanolone, and clozapine [1]. The >2,000-fold selectivity window between 5-HT1B/1D (Ki < 5 nM) and 5-HT1F (Ki > 10 μM) provides a level of target discrimination that alternative scaffolds may not achieve [1]. The (R)-2-aminotetralin core represents the minimal pharmacophore from which such highly selective 5-HT1 ligands are derived, making it the rational starting point for FXS-focused medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,2,3,4-Tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.